Anti-Proliferative Activity in HUVEC: Class-Level Benchmarking Against Lead Compound 4e
The target compound has not been directly tested in published HUVEC proliferation assays. The closest characterized analog is compound 4e (exact structure undisclosed in the abstract but identified as a benzyl-urea derivative within the 5-pyrazolyl urea series), which potently inhibited HUVEC proliferation [1]. The class-level inference is that benzyl-substituted 5-pyrazolyl ureas can achieve meaningful anti-proliferative activity; however, the specific contribution of the 3,4-dimethoxy substitution on the benzyl ring and the 4-phenyl substitution on the pyrazole remains unquantified for the target compound. Users should request or generate head-to-head HUVEC proliferation data (e.g., IC50 at 48–72 h) against 4e or a structurally defined reference compound before selecting this molecule for angiogenesis studies.
| Evidence Dimension | Inhibition of HUVEC proliferation |
|---|---|
| Target Compound Data | No published quantitative data available for CAS 2034291-88-6 |
| Comparator Or Baseline | Lead compound 4e: potently inhibited HUVEC proliferation (exact IC50 not provided in abstract) |
| Quantified Difference | Cannot be calculated; data gap |
| Conditions | HUVEC proliferation assay (details not specified in abstract) |
Why This Matters
Establishes the anti-angiogenic potential ceiling for the class, but the absence of direct data for the target compound means its rank-order potency cannot be assumed—screening against 4e is essential.
- [1] Morretta, E., Belvedere, R., Petrella, A., Spallarossa, A., Rapetti, F., Bruno, O., Brullo, C., & Monti, M. C. (2021). Synthesis, functional proteomics and biological evaluation of new 5-pyrazolyl ureas as potential anti-angiogenic compounds. European Journal of Medicinal Chemistry, 226, 113872. https://doi.org/10.1016/j.ejmech.2021.113872 View Source
